molecular formula C19H18ClFN2O3 B246929 1-[(4-Chlorophenoxy)acetyl]-4-(3-fluorobenzoyl)piperazine

1-[(4-Chlorophenoxy)acetyl]-4-(3-fluorobenzoyl)piperazine

Cat. No. B246929
M. Wt: 376.8 g/mol
InChI Key: JQEXRGUZPCIGFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Chlorophenoxy)acetyl]-4-(3-fluorobenzoyl)piperazine, also known as CFPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CFPP is a piperazine derivative that has been synthesized using different methods and has shown promising results in scientific research.

Scientific Research Applications

1-[(4-Chlorophenoxy)acetyl]-4-(3-fluorobenzoyl)piperazine has shown potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. 1-[(4-Chlorophenoxy)acetyl]-4-(3-fluorobenzoyl)piperazine has been reported to possess antidepressant and anxiolytic properties in animal models, making it a potential candidate for the treatment of depression and anxiety disorders. 1-[(4-Chlorophenoxy)acetyl]-4-(3-fluorobenzoyl)piperazine has also been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer therapy. In addition, 1-[(4-Chlorophenoxy)acetyl]-4-(3-fluorobenzoyl)piperazine has been reported to act as a dopamine D3 receptor antagonist, making it a potential candidate for the treatment of drug addiction.

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenoxy)acetyl]-4-(3-fluorobenzoyl)piperazine is not fully understood, but it has been reported to act as a serotonin and norepinephrine reuptake inhibitor, leading to an increase in the levels of these neurotransmitters in the brain. 1-[(4-Chlorophenoxy)acetyl]-4-(3-fluorobenzoyl)piperazine has also been reported to act as a dopamine D3 receptor antagonist, leading to a decrease in the release of dopamine in the brain. The combined effects of 1-[(4-Chlorophenoxy)acetyl]-4-(3-fluorobenzoyl)piperazine on these neurotransmitter systems may contribute to its antidepressant and anxiolytic properties.
Biochemical and Physiological Effects
1-[(4-Chlorophenoxy)acetyl]-4-(3-fluorobenzoyl)piperazine has been reported to have several biochemical and physiological effects in animal models. 1-[(4-Chlorophenoxy)acetyl]-4-(3-fluorobenzoyl)piperazine has been shown to increase the levels of serotonin and norepinephrine in the brain, leading to an antidepressant effect. 1-[(4-Chlorophenoxy)acetyl]-4-(3-fluorobenzoyl)piperazine has also been reported to decrease the levels of dopamine in the brain, leading to a potential antipsychotic effect. 1-[(4-Chlorophenoxy)acetyl]-4-(3-fluorobenzoyl)piperazine has also been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

1-[(4-Chlorophenoxy)acetyl]-4-(3-fluorobenzoyl)piperazine has several advantages for lab experiments, including its high potency and selectivity for its target receptors. 1-[(4-Chlorophenoxy)acetyl]-4-(3-fluorobenzoyl)piperazine is also relatively easy to synthesize, making it readily available for scientific research. However, 1-[(4-Chlorophenoxy)acetyl]-4-(3-fluorobenzoyl)piperazine has some limitations, including its potential toxicity and lack of information on its long-term effects. Further studies are needed to determine the safety and efficacy of 1-[(4-Chlorophenoxy)acetyl]-4-(3-fluorobenzoyl)piperazine in humans.

Future Directions

There are several future directions for the scientific research on 1-[(4-Chlorophenoxy)acetyl]-4-(3-fluorobenzoyl)piperazine. One potential direction is to investigate the potential of 1-[(4-Chlorophenoxy)acetyl]-4-(3-fluorobenzoyl)piperazine as a treatment for depression and anxiety disorders in humans. Another potential direction is to investigate the potential of 1-[(4-Chlorophenoxy)acetyl]-4-(3-fluorobenzoyl)piperazine as a treatment for drug addiction. Further studies are also needed to determine the safety and efficacy of 1-[(4-Chlorophenoxy)acetyl]-4-(3-fluorobenzoyl)piperazine in humans and to investigate its long-term effects. Overall, 1-[(4-Chlorophenoxy)acetyl]-4-(3-fluorobenzoyl)piperazine has shown promising results in scientific research and has the potential to be a valuable tool in various fields.

Synthesis Methods

1-[(4-Chlorophenoxy)acetyl]-4-(3-fluorobenzoyl)piperazine can be synthesized using different methods, including the reaction of 1-(4-chlorophenoxy)acetyl piperazine with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 1-(4-chlorophenoxy)acetyl piperazine with 3-fluorobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The synthesis of 1-[(4-Chlorophenoxy)acetyl]-4-(3-fluorobenzoyl)piperazine is a multi-step process that requires careful control of reaction conditions to obtain a high yield of the final product.

properties

Molecular Formula

C19H18ClFN2O3

Molecular Weight

376.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-1-[4-(3-fluorobenzoyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C19H18ClFN2O3/c20-15-4-6-17(7-5-15)26-13-18(24)22-8-10-23(11-9-22)19(25)14-2-1-3-16(21)12-14/h1-7,12H,8-11,13H2

InChI Key

JQEXRGUZPCIGFF-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(=O)COC2=CC=C(C=C2)Cl)C(=O)C3=CC(=CC=C3)F

Canonical SMILES

C1CN(CCN1C(=O)COC2=CC=C(C=C2)Cl)C(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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